molecular formula C23H23NO6 B557469 Fmoc-Glu(OAll)-OH CAS No. 133464-46-7

Fmoc-Glu(OAll)-OH

Cat. No. B557469
M. Wt: 409.4 g/mol
InChI Key: LRBARFFNYOKIAX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Safety And Hazards

Future Directions

Fmoc-Glu(OAll)-OH, as a derivative of glutamic acid, has potential applications in various fields due to its role in the synthesis of peptides. However, more research is needed to fully explore its potential.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBARFFNYOKIAX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427066
Record name Fmoc-Glu(OAll)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OAll)-OH

CAS RN

133464-46-7
Record name Fmoc-Glu(OAll)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
T Nuijens, JAW Kruijtzer, C Cusan, DTS Rijkers… - Tetrahedron …, 2009 - Elsevier
Two versatile, high yielding, and efficient chemo-enzymatic methods for the synthesis of β-protected Asp and γ-protected Glu derivatives using Alcalase are described. The first method …
Number of citations: 23 www.sciencedirect.com
J Morimoto, T Kodadek - Molecular BioSystems, 2015 - pubs.rsc.org
Large combinatorial libraries of macrocyclic peptides are a useful source of bioactive compounds. However, peptides are not generally cell permeable, so there is great interest in the …
Number of citations: 18 pubs.rsc.org
Y Gao, T Kodadek - ACS Combinatorial Science, 2015 - ACS Publications
There has been much discussion of the potential desirability of macrocyclic molecules for the development of tool compounds and drug leads. But there is little experimental data …
Number of citations: 37 pubs.acs.org
Q He, J Li, Y Qi, Z Wang, Y Huang, L Liu - Science China Chemistry, 2017 - Springer
Histone H2A methylation at Gln104 (H2AQ104Me) is a new type of histone post-translational modification (PTM) discovered recently. This modification has been found to have …
Number of citations: 35 link.springer.com
T Nuijens, JAW Kruijtzer, C Cusan… - … using Subtilisin A in …, 2012 - dspace.library.uu.nl
Protecting groups play a pivotal role in organic chemistry and especially in peptide, carbohydrate and nucleic acid synthesis. In peptide synthesis, amine functionalities are usually …
Number of citations: 2 dspace.library.uu.nl
H Tang, Y Zhang, J Ma, Y Dong, Q Gao… - The Journal of …, 2020 - nature.com
To find novel polymycin analogues with high antimicrobial activities and low toxicity, 36 novel polymyxin analogues were synthesized, and in which TZ40-J and TZ40-K were evaluated …
Number of citations: 10 www.nature.com
S Menegatti, KL Ward, AD Naik, WS Kish… - Analytical …, 2013 - ACS Publications
A novel strategy is presented for the identification of cyclic peptide ligands from combinatorial libraries of reversible cyclic depsipeptides. A method for the solid-phase synthesis of …
Number of citations: 41 pubs.acs.org
Z Sun, T Wei, Y Cao, X Li - STAR protocols, 2023 - Elsevier
Here, we present a protocol of rapid protein desulfurization in tandem with native chemical ligation for facile syntheses of proteins with site-specific modifications. We describe using …
Number of citations: 5 www.sciencedirect.com
M Hilker, C Häberlein, U Trauer, M Bünnige… - …, 2010 - Wiley Online Library
Chemical defense of leaf beetle larvae (Chrysomelidae) against enemies is provided by secretions containing a wide range of deterrent compounds or by unpalatable hemolymph …
AH Negussie, JL Miller, G Reddy, SK Drake… - Journal of Controlled …, 2010 - Elsevier
The Asn–Gly–Arg (NGR) motif in both cyclic and linear form has previously been shown to specifically bind to CD13/aminopeptidase N that is selectively overexpressed in tumor …
Number of citations: 184 www.sciencedirect.com

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